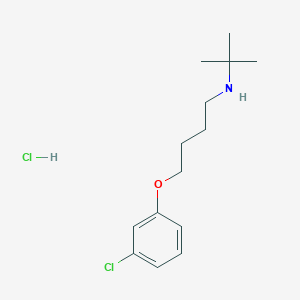![molecular formula C15H11Cl2IO3 B6070346 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, also known as Iodo-DCB aldehyde, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes involved in cell growth and proliferation. It has also been suggested that 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde may interact with DNA and induce cell death through apoptosis.
Biochemical and Physiological Effects:
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been shown to induce apoptosis in cancer cells. Additionally, 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde has been shown to have antimicrobial properties and has been used as a disinfectant in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde in lab experiments is its synthetic accessibility. It can be synthesized using a relatively simple and efficient method, making it readily available for use in various scientific studies. However, one of the limitations of using 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde is its potential toxicity. This compound has been shown to be toxic to certain cell lines and may require careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde. One potential direction is the development of new synthetic methods to improve the yield and efficiency of the synthesis of this compound. Another direction is the exploration of its potential applications in medicinal chemistry, particularly in the development of new antitumor agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde and its potential interactions with biological systems.
Méthodes De Synthèse
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde is synthesized using a specific method that involves the reaction of 2,4-dichlorobenzyl alcohol with iodine and sodium hydroxide to form 2,4-dichlorobenzyl iodide. This intermediate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of various compounds with potential applications in medicinal chemistry, organic synthesis, and material science. 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde aldehyde has been used as a starting material in the synthesis of potent antitumor agents and has shown promising results in preclinical studies. It has also been used as a precursor in the synthesis of fluorescent dyes and has been shown to have potential applications in bioimaging.
Propriétés
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IO3/c1-20-14-5-9(7-19)4-13(18)15(14)21-8-10-2-3-11(16)6-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJVGZWRMVTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6070267.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6070270.png)
![6-chloro-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6070273.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B6070276.png)
![7-(4-fluorophenyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6070277.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide](/img/structure/B6070288.png)
![3-{[4-(1-cyclopentyl-3-pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B6070307.png)
![4-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6070310.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B6070312.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6070314.png)
![3-(3-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6070321.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)
![5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6070341.png)